REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][C:6]1[C:11]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])=[C:10]([CH3:17])[CH:9]=[CH:8][CH:7]=1.Cl.C(OCC)(=O)C.[OH-].[Na+]>O>[CH3:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:17])[C:11]=1[O:12][CH2:13][CH:14]([NH:16][C:1](=[O:3])[CH3:2])[CH3:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1OCC(C)N)C.Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 45 minutes at 15-20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ≤10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCC(C)NC(C)=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][C:6]1[C:11]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])=[C:10]([CH3:17])[CH:9]=[CH:8][CH:7]=1.Cl.C(OCC)(=O)C.[OH-].[Na+]>O>[CH3:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:17])[C:11]=1[O:12][CH2:13][CH:14]([NH:16][C:1](=[O:3])[CH3:2])[CH3:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1OCC(C)N)C.Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 45 minutes at 15-20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ≤10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCC(C)NC(C)=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |